Chloro(2-ethylhexyl)dimethylstannane

Description

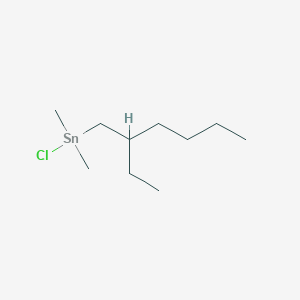

Chloro(2-ethylhexyl)dimethylstannane (CAS 82963-02-8) is an organotin compound with the molecular formula C₁₀H₂₁ClOSn. Its structure consists of a central tin atom bonded to:

- A chloro group (Cl),

- Two methyl groups (CH₃),

- A 2-ethylhexyloxy group (C₈H₁₇O).

This compound is primarily used in industrial applications, such as polyvinyl chloride (PVC) stabilization and catalysis, owing to the thermal stability imparted by its alkyl substituents .

Properties

CAS No. |

61726-32-7 |

|---|---|

Molecular Formula |

C10H23ClSn |

Molecular Weight |

297.45 g/mol |

IUPAC Name |

chloro-(2-ethylhexyl)-dimethylstannane |

InChI |

InChI=1S/C8H17.2CH3.ClH.Sn/c1-4-6-7-8(3)5-2;;;;/h8H,3-7H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1 |

InChI Key |

QCTRVENXWVFBPF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C[Sn](C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(2-ethylhexyl)dimethylstannane typically involves the reaction of dimethyltin dichloride with 2-ethylhexanol. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the substitution of one chlorine atom with the 2-ethylhexyl group.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-ethylhexyl)dimethylstannane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions, leading to the formation of different organotin compounds.

Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.

Reduction: Reduction reactions can convert the tin(IV) center to tin(II), altering the compound’s reactivity and applications.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions. The reaction is typically carried out at elevated temperatures to increase the reaction rate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to achieve selective reduction.

Major Products Formed

Nucleophilic Substitution: Products include various organotin hydroxides and alkoxides.

Oxidation: Tin oxides and other oxidized tin species.

Reduction: Tin(II) compounds with altered reactivity profiles.

Scientific Research Applications

Chloro(2-ethylhexyl)dimethylstannane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.

Biology: Investigated for its biocidal properties, making it useful in antifouling paints and agricultural pesticides.

Industry: Employed in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of chloro(2-ethylhexyl)dimethylstannane involves its interaction with biological molecules, leading to the disruption of cellular processes. The tin atom can bind to thiol groups in proteins, inhibiting enzyme activity and leading to cell death. This property is particularly useful in its biocidal applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Chloro(2-ethylhexyl)dimethylstannane with structurally related organotin compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents on Sn | Key Applications |

|---|---|---|---|---|

| This compound | 82963-02-8 | C₁₀H₂₁ClOSn | Cl, 2×CH₃, 2-ethylhexyloxy | PVC stabilizers, catalysts |

| Tricyclohexyltin Chloride | N/A | C₁₈H₃₃ClSn | Cl, 3×cyclohexyl | Research, specialty synthesis |

| Tributyltin Chloride | 1461-22-9 | C₁₂H₂₇ClSn | Cl, 3×butyl | Biocides (historically) |

| Dimethyltin dichloride | 753-73-1 | C₂H₆Cl₂Sn | 2×Cl, 2×CH₃ | PVC stabilizers, catalysts |

Key Observations :

- Substituent Effects: The 2-ethylhexyloxy group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., methyl in dimethyltin dichloride), improving compatibility with non-polar polymers like PVC .

- Toxicity: Tributyltin chloride, a notorious environmental pollutant, exhibits higher bioaccumulation and endocrine-disrupting effects compared to the target compound, which lacks long-chain alkyl groups linked to severe ecotoxicity .

Physical and Chemical Properties

| Property | This compound | Tricyclohexyltin Chloride | Dimethyltin Dichloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 319.42 | 403.67 | 219.67 |

| Boiling Point | Not reported | >300°C (estimated) | 185–190°C |

| Solubility | Likely lipophilic | Low water solubility | Soluble in organic solvents |

| Thermal Stability | High (due to bulky substituents) | Moderate | Moderate |

Key Insights :

- The bulky 2-ethylhexyl group increases thermal stability, making the compound suitable for high-temperature PVC processing compared to less substituted analogs like dimethyltin dichloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.